molecular formula C16H26ClNO3 B7804248 Arlitene

Arlitene

Cat. No.: B7804248
M. Wt: 315.83 g/mol
InChI Key: IPWGSXZCDPTDEH-UHFFFAOYSA-N
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Description

Arlitene, also known as Moxisylyte Hydrochloride (CAS 964-52-3), is a synthetic organic compound classified as an alpha-1 adrenergic receptor antagonist. Its molecular formula is C₁₆H₂₅NO₃·HCl (molecular weight: 315.8 g/mol). Structurally, it is a phenoxyethylamine derivative featuring a dimethylaminoethoxy group attached to a carvacrol acetate backbone . Key properties include:

  • Solubility: Soluble in water (1:2.5), ethanol (1:1), and chloroform (1:1); practically insoluble in ether.
  • pKa: 8.5.
  • LogP (octanol/water): 3.2.
  • Therapeutic Use: Primarily used as a vasodilator for treating peripheral vascular disorders (e.g., Raynaud’s disease) under proprietary names such as Vasoklin and Opilon .

This compound’s mechanism involves blocking alpha-1 adrenergic receptors, reducing vasoconstriction and improving blood flow. Its Marquis test yields a yellow-brown color, aiding in analytical identification .

Properties

IUPAC Name

2-(4-acetyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-dimethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.ClH/c1-11(2)14-10-15(20-13(4)18)12(3)9-16(14)19-8-7-17(5)6;/h9-11H,7-8H2,1-6H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWGSXZCDPTDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC(=O)C)C(C)C)OCC[NH+](C)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046946
Record name Moxisylyte hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

964-52-3
Record name Moxisylyte hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=964-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moxisylyte hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000964523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moxisylyte hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Research Findings and Limitations

  • This compound’s Stability : Stability data in confirm its degradation under acidic conditions, necessitating pH-controlled formulations.
  • Analytical Challenges : highlights difficulties in extracting this compound from complex matrices due to incomplete recovery during sample preparation.
  • Comparative Efficacy: No direct comparative studies between this compound and Phenoxybenzamine/Nylidrin are cited in the evidence, emphasizing the need for future research.

Data Tables

Table 1: Physicochemical Properties of this compound

Parameter Value Reference
Molecular Weight 315.8 g/mol
pKa 8.7
LogP 3.2
Water Solubility 1:2.5 (w/v)

Table 2: Functional Comparison of Vasodilators

Compound Mechanism Key Clinical Use
This compound Alpha-1 antagonist Peripheral vascular disorders
Nylidrin Beta-2 agonist Cerebral blood flow enhancement

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arlitene
Reactant of Route 2
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Arlitene

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